2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic heterocyclic compound characterized by a fused thiazoloquinazoline scaffold and a pyridin-3-ylmethyl acetamide side chain. This compound’s design likely draws inspiration from pharmacophores known for anti-inflammatory, analgesic, or antimicrobial properties, as seen in structurally related benzothiazole derivatives (e.g., compounds in ).
Properties
IUPAC Name |
2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-16(20-10-12-4-3-7-19-9-12)8-13-11-25-18-21-15-6-2-1-5-14(15)17(24)22(13)18/h3-4,7,9,13H,1-2,5-6,8,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGGQMXHBHPVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a member of the quinazoline family known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties supported by various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazoloquinazoline core and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 320.38 g/mol. The presence of various functional groups contributes to its biological activity.
Anti-inflammatory Activity
Research has demonstrated that quinazoline derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the development of paw edema in carrageenan-induced inflammation models. The compound may share similar mechanisms due to its structural analogies with other active quinazoline derivatives.
- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. These compounds can act on the NF-kB signaling pathway, which is crucial in the inflammatory response .
- Case Study : In a study involving various quinazoline derivatives, one compound demonstrated an anti-inflammatory activity (AA = 53.41%) comparable to standard treatments like Indomethacin and Diclofenac . The specific activity of our compound remains to be evaluated but suggests potential efficacy.
Anticancer Activity
Quinazolines are also recognized for their anticancer properties. The compound's structure suggests it could interact with cancer cell lines effectively.
- In Vitro Studies : Various studies have assessed the cytotoxic effects of quinazoline derivatives against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Compounds similar in structure have shown IC50 values ranging from 12 µM to 20 µM .
- Research Findings : A specific study indicated that derivatives with acetohydrazide moieties exhibited significant antiproliferative effects against breast and colon cancer cell lines . The mechanism may involve apoptosis induction and cell cycle arrest.
Data Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and quinazoline moieties. Research indicates that derivatives similar to the target compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities were tested against colon cancer, melanoma, and ovarian cancer cell lines, showing promising results with GI50 values indicating effective growth inhibition at low concentrations (0.25–13.50 μM) .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of thiazole and quinazoline rings is believed to enhance interaction with cellular targets involved in cancer pathways .
Antimicrobial Properties
Bacterial and Fungal Inhibition
Another significant application of this compound is its antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of quinazoline derivatives indicates that modifications to the thiazole and pyridine components can significantly influence biological activity. The incorporation of specific substituents can enhance potency and selectivity towards target cells . Understanding these relationships is crucial for optimizing drug design.
-
Anticancer Study
- A study evaluated a series of thiazole-containing quinazoline derivatives for their cytotoxicity against 60 cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives had superior activity against specific cancers, particularly colon and ovarian cancers .
- Antimicrobial Evaluation
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds and substituents. Key comparisons are outlined below:
Structural Analogues with Thiazole/Quinazoline Cores
The thiazoloquinazoline core is structurally distinct from simpler benzothiazoles (e.g., compounds in ). For example:
- Compound 5d (): A benzothiazole derivative with a spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one scaffold demonstrated potent anti-inflammatory (e.g., COX-2 inhibition) and antibacterial activity.
- The pyridinylmethyl acetamide side chain could mimic pharmacophores in kinase inhibitors or antimicrobial agents.
Functional Analogues with Acetamide/Pyridine Moieties
- Compound 4a-4g (): These derivatives feature a benzo[d]thiazol-2-ylthio group linked to a spiro[indoline-3,2'-thiazolidin] scaffold. The acetamide group in these compounds contributes to hydrogen bonding with biological targets, a feature shared with the target compound.
- Pyridine-Containing Derivatives: The pyridin-3-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to non-aromatic substituents, as seen in CNS-targeted drugs.
Key Findings :
- Thiazole-containing compounds (e.g., 5d) exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL), suggesting the target compound’s thiazoloquinazoline core may confer similar or enhanced efficacy.
- The pyridine moiety in the target compound could modulate pharmacokinetics (e.g., solubility, bioavailability) compared to simpler alkyl substituents in compounds.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of this compound?
Answer:
The synthesis of thiazoloquinazoline-acetamide derivatives typically involves multi-step routes. Key strategies include:
- Core Formation : Start with a thiazole derivative and introduce the quinazoline ring via cyclization reactions under acidic or basic conditions (e.g., using trifluoroacetic acid or NaH) .
- Functionalization : Couple the pyridinylmethyl acetamide group via nucleophilic substitution or amidation, ensuring inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Catalysis Optimization : Use strong bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd for cross-couplings) to improve yield. Reaction monitoring via TLC or HPLC is critical for intermediate purification .
Basic: What analytical techniques are essential for structural characterization?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., pyridinylmethyl CH₂ at δ ~4.5 ppm) and carbonyl signals (quinazolinone C=O at δ ~170 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH bends at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .
Advanced: How can contradictory biological activity data across structural analogs be resolved?
Answer:
Contradictions often arise from substituent effects or assay variability. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridinyl vs. phenyl groups) and compare IC₅₀ values in standardized assays (e.g., kinase inhibition) .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or solvent effects (e.g., DMSO concentration in viability assays) .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR, correlating with experimental data .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
Answer:
- Target Identification :
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited/enhanced enzymes .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling (e.g., apoptosis or inflammation pathways) .
- In Silico Modeling : Combine molecular dynamics (MD) simulations with free-energy calculations (e.g., MM/GBSA) to predict binding stability .
Basic: How can purity and stability be ensured during synthesis and storage?
Answer:
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) for intermediates .
- Stability Testing :
- For Storage : Store at –20°C under argon, with desiccants to prevent hydrolysis of the acetamide group .
- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC analysis .
Advanced: How can computational methods enhance reaction design for novel derivatives?
Answer:
- Reaction Path Prediction : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model cyclization or coupling steps, identifying low-energy transition states .
- Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for new derivatives .
- High-Throughput Virtual Screening (HTVS) : Generate virtual libraries of analogs and screen for ADMET properties (e.g., SwissADME) prior to synthesis .
Advanced: What strategies address low reproducibility in biological assays?
Answer:
- Standardized Protocols : Adopt NIH/EMA guidelines for cell viability (e.g., MTT assay incubation times) and enzyme activity assays (e.g., fixed ATP concentrations) .
- Inter-Laboratory Validation : Collaborate with multiple labs to test key findings, using identical compound batches and assay conditions .
- Data Normalization : Include internal controls (e.g., reference inhibitors like imatinib for kinase assays) to calibrate inter-experiment variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
